2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Overview
Description
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C17H20N2O2 . It has a molecular weight of 284.35 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20)
. The Canonical SMILES is CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.35 g/mol . It has a XLogP3-AA of 3.3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 284.152477885 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 21 .Scientific Research Applications
Nonlinear Optical Properties
Researchers have synthesized hydrazones, including compounds related to 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide, and investigated their third-order nonlinear optical properties. These studies reveal potential applications in optical devices such as limiters and switches, highlighting the compounds' ability to absorb two photons at specific wavelengths. This suggests that these hydrazones are promising candidates for optical device applications, based on their comparable optical power limiting behavior and nonlinear optical parameters to known compounds like 4-methoxy chalcone derivatives (Naseema et al., 2010).
Anticancer Activity
Several studies have focused on the synthesis and characterization of benzimidazole derivatives and related compounds for pharmacological screenings, including anticancer activity. These efforts aim to develop new therapeutic agents by modifying the chemical structure of hydrazides. Some derivatives have shown promising anticancer properties against a panel of 60 cell lines, indicating the potential of these compounds in cancer treatment (Shaharyar et al., 2016), (Holla et al., 2002).
Antimicrobial and Antifungal Activities
Research has also been conducted on the antimicrobial and antifungal activities of novel imines and thiazolidinones derived from hydrazides similar to this compound. These studies have led to the identification of compounds with significant antibacterial and antifungal effects, which could lead to new treatments for infections caused by various microbes (Fuloria et al., 2009).
Anti-inflammatory and Analgesic Activities
Another area of research involves evaluating the anti-inflammatory and analgesic activities of derivatives related to this compound. These studies have produced compounds with significant effects in reducing inflammation and pain in animal models, suggesting potential applications in the development of new analgesic and anti-inflammatory drugs (Hunashal et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPDTMZORKWRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403912 | |
Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-64-1 | |
Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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